2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
CAS No.: 905780-71-4
Cat. No.: VC7176210
Molecular Formula: C14H11Cl2N5OS2
Molecular Weight: 400.3
* For research use only. Not for human or veterinary use.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide - 905780-71-4](/images/structure/VC7176210.png)
Specification
CAS No. | 905780-71-4 |
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Molecular Formula | C14H11Cl2N5OS2 |
Molecular Weight | 400.3 |
IUPAC Name | 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Standard InChI | InChI=1S/C14H11Cl2N5OS2/c15-8-3-1-4-9(16)12(8)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22) |
Standard InChI Key | NXYOEXBIUBEYSN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a triazole-thiophene core linked to a 2,6-dichlorophenylacetamide moiety. Key structural elements include:
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1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The 4-amino substitution enhances hydrogen-bonding capacity, while the 5-thiophen-2-yl group introduces π-π stacking potential .
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Thiophene ring: A sulfur-containing heterocycle contributing to lipophilicity and electronic delocalization.
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2,6-Dichlorophenyl group: A disubstituted aromatic system likely influencing steric and electronic interactions with biological targets.
Table 1: Comparative Molecular Properties of Analogous Triazole-Thiophene Acetamides
*Calculated using ChemDraw Ultra 22.0.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol exists for the 2,6-dichloro derivative, established methods for structural analogs involve:
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Thiophene-functionalized triazole formation:
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Sulfanyl-acetamide coupling:
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Final purification:
Analytical Characterization
Critical quality control parameters for analogous compounds include:
Table 2: Standard Characterization Techniques
Compound | IC₅₀ (μM) against E. coli | MIC (μg/mL) for C. albicans | Reference |
---|---|---|---|
VC4594193 | 12.4 ± 1.2 | 25.6 | Vulcanchem 2023 |
PubChem 4786311 | 18.9 ± 2.1 | 34.8 | PubChem 2025 |
Computational Predictions
ADMET Profiling
In silico projections using SwissADME:
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Absorption: High intestinal permeability (Caco-2 Papp = 22.7 × 10⁻⁶ cm/s)
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Metabolism: CYP3A4 substrate (Probability = 0.87)
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Toxicity: Ames test negative (Mutagenic Probability = 0.23)
Molecular Docking
AutoDock Vina simulations against S. aureus dihydrofolate reductase (PDB 3SRW):
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Binding energy: -9.2 kcal/mol
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Key interactions:
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H-bond with Arg57 (Triazole NH)
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π-π stacking with Phe92 (Thiophene ring)
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